3,5-Bis(trifluoromethyl)benzyl bromide

Macrocycle Synthesis Enyne Metathesis Cyclophanes

3,5-Bis(trifluoromethyl)benzyl bromide (CAS: 32247-96-4) is a benzyl halide building block distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions relative to the reactive bromomethyl site. This specific substitution pattern confers unique physicochemical properties, including significantly enhanced lipophilicity (calculated LogP ~4.2) and high density (1.675 g/mL at 25 °C).

Molecular Formula C9H5BrF6
Molecular Weight 307.03 g/mol
CAS No. 32247-96-4
Cat. No. B031081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzyl bromide
CAS32247-96-4
Synonymsα’’-Bromo-α,α,α,α’,α’,α’-hexafluoro-mesitylene;  1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene;  1-Bromomethyl-3,5-ditrifluoromethylbenzene;  3,5-(Trifluoromethyl)benzyl Bromide;  3,5-Di(trifluoromethyl)benzyl Bromide
Molecular FormulaC9H5BrF6
Molecular Weight307.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr
InChIInChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
InChIKeyATLQGZVLWOURFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4): A Critical Fluorinated Benzyl Halide Building Block for Pharmaceutical R&D and Specialty Synthesis


3,5-Bis(trifluoromethyl)benzyl bromide (CAS: 32247-96-4) is a benzyl halide building block distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions relative to the reactive bromomethyl site [1]. This specific substitution pattern confers unique physicochemical properties, including significantly enhanced lipophilicity (calculated LogP ~4.2) and high density (1.675 g/mL at 25 °C) . The compound serves as a versatile electrophile in nucleophilic substitution reactions to install the 3,5-bis(trifluoromethyl)benzyl (3,5-BTMB) moiety, a privileged pharmacophore in medicinal chemistry for modulating the potency, selectivity, and metabolic stability of drug candidates [2]. It is a key reagent in synthesizing potent NK1 receptor antagonists, CETP inhibitors, and CCR2 antagonists [3][4][5].

Why 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) Cannot Be Replaced by Generic Benzyl Bromide or Mono-Trifluoromethyl Analogs


Generic benzyl bromide (CAS: 100-39-0) and mono-substituted analogs like 4-(trifluoromethyl)benzyl bromide (CAS: 402-49-3) are not suitable replacements for 3,5-bis(trifluoromethyl)benzyl bromide in critical applications. The presence and specific 3,5-substitution pattern of the two -CF₃ groups are not merely incremental modifications; they are essential for achieving the desired pharmacological profile [1]. As demonstrated in structure-activity relationship (SAR) studies for NK1 receptor antagonists, the optimal potency and selectivity require a highly lipophilic, 3,5-disubstituted benzyl moiety [2]. Replacing the 3,5-bis(trifluoromethyl)benzyl group with a less lipophilic or differently substituted analog, such as a mono-CF₃ or unsubstituted benzyl group, leads to a substantial loss in target binding affinity (e.g., Kd values can shift from the picomolar to the nanomolar or micromolar range) and diminishes the desired in vivo efficacy [3][4]. This strict SAR makes the specific 3,5-BTMB moiety a non-negotiable requirement for many lead compound series, directly impacting procurement decisions for medicinal chemistry projects.

3,5-Bis(trifluoromethyl)benzyl bromide (32247-96-4): Evidence-Based Differentiation from Structural Analogs


Enhanced Yield and E-Selectivity in Macrocyclic Enyne Metathesis Compared to Non-Fluorinated Benzyl Gearing Elements

In the synthesis of strained paracyclophanes via macrocyclic enyne metathesis, the use of 3,5-bis(trifluoromethyl)benzyl gearing elements results in both higher yields and greater E-selectivity compared to standard, non-fluorinated benzyl auxiliaries [1]. The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring promotes beneficial non-covalent interactions that pre-organize the substrate for cyclization.

Macrocycle Synthesis Enyne Metathesis Cyclophanes

Optimized Lipophilicity for Biological Target Engagement: A Pharmacophore Requirement

The 3,5-bis(trifluoromethyl)benzyl (3,5-BTMB) moiety is a well-defined pharmacophore element for achieving high-affinity binding to the NK1 receptor. SAR studies established that the optimal side chain for potent NK1 antagonism is the highly lipophilic 3,5-bis(trifluoromethyl)benzyl ether, which provides an IC50 value of 0.95 nM [1][2]. This level of potency is not achievable with less lipophilic analogs, such as those containing a single -CF₃ group or unsubstituted benzyl group, which demonstrate significantly reduced affinity [3].

Medicinal Chemistry NK1 Receptor Pharmacophore Lipophilicity

Facilitates Pseudo-Irreversible Antagonism: Ultra-High Affinity and Slow Dissociation Kinetics at the NK1 Receptor

The 3,5-bis(trifluoromethyl)benzyl moiety, when incorporated into the morpholino antagonist L-742,694, confers exceptionally high affinity and slow dissociation kinetics, leading to a pseudo-irreversible binding profile [1]. This is a distinct functional advantage over antagonists lacking this group, which typically exhibit faster dissociation rates. The kinetic parameters are: association rate constant (ka) = 3.98 x 10⁸ M⁻¹ min⁻¹ and dissociation rate constant (kd) = 0.026 min⁻¹, resulting in a half-life (t1/2) of 27 minutes at 22°C and a dissociation constant (Kd) of 37 pM [1].

Drug-Target Residence Time Binding Kinetics NK1 Receptor L-742,694

High Yield Synthetic Transformation into Valuable Diamine Building Blocks

3,5-Bis(trifluoromethyl)benzyl bromide reacts efficiently in nucleophilic aromatic substitution reactions to yield complex diamine building blocks in excellent yields. For instance, its reaction with 1-fluoro-2-nitrobenzene proceeds via a two-step sequence to afford N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine in 97% yield for the hydrogenation step [1]. This high efficiency compares favorably with typical SNAr reactions, where yields can be moderate due to side reactions.

Organic Synthesis Nucleophilic Substitution Benzene-1,2-diamine Building Blocks

Primary Applications for 3,5-Bis(trifluoromethyl)benzyl bromide (32247-96-4) Based on Peer-Reviewed Evidence


Synthesis of High-Affinity NK1 Receptor Antagonists for Pain and Inflammation Research

This compound is the essential starting material for introducing the 3,5-bis(trifluoromethyl)benzyl pharmacophore, which is critical for achieving picomolar binding affinity and slow dissociation kinetics at the NK1 receptor [4][2]. It is specifically used to synthesize research tools like L-733,060 and L-742,694, which are gold-standard antagonists for studying substance P-mediated pathways in neurogenic inflammation, pain, and emesis .

Synthesis of Potent and Selective CCR2 Antagonists for Immunology and Inflammation

As demonstrated in the development of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide derivatives, this reagent is crucial for accessing a class of potent CCR2 antagonists [4]. The resulting compounds, such as compound 55, exhibit nanomolar activity in functional assays (IC50 = 9.6 nM in chemotaxis) and high selectivity, making them valuable for probing the role of the MCP-1/CCR2 axis in inflammatory diseases and atherosclerosis [4].

Preparation of Fluorinated Diamine Monomers for High-Performance Materials

The compound serves as a highly efficient electrophile for synthesizing novel fluorinated benzene-1,2-diamine derivatives, as evidenced by the 97% yield obtained in the preparation of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine [4]. These diamines are valuable monomers for producing specialty polyamides and polyimides with enhanced thermal stability, chemical resistance, and optical properties for electronics and aerospace applications.

Constructing Macrocycles via Enyne Metathesis with Improved Yield and Selectivity

In challenging macrocyclization reactions, such as the synthesis of strained paracyclophanes, the 3,5-BTMB group functions as a superior gearing element compared to non-fluorinated analogs [4]. Its unique electronic properties facilitate perfluoroarene-arene interactions that pre-organize the substrate, leading to both higher yields and improved E-selectivity in the metathesis step [4].

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